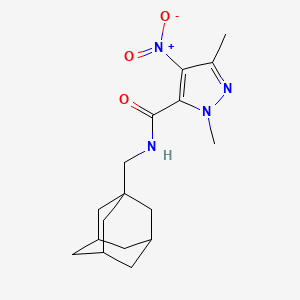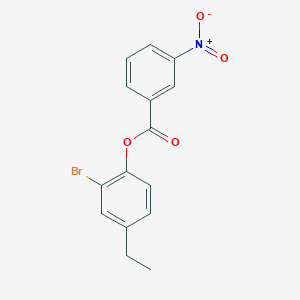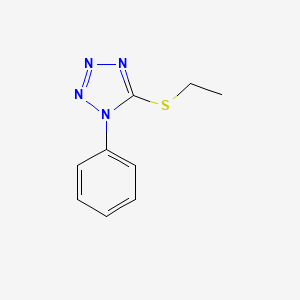![molecular formula C18H23NO2S B4724885 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4724885.png)
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid
Descripción general
Descripción
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid, also known as BM 15.766, is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 766.
Aplicaciones Científicas De Investigación
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound 15.766 has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
The mechanism of action of 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been found to inhibit DNA synthesis and induce apoptosis by activating caspase enzymes. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. In neurodegenerative diseases, it has been suggested to protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway.
Biochemical and Physiological Effects:
This compound 15.766 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurodegenerative diseases, it has been suggested to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 for lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also exhibits good solubility and stability in various solvents and media. However, one of the limitations of this compound 15.766 is its potential toxicity and side effects, which need to be carefully evaluated and monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766. In cancer research, it could be further investigated for its potential use in combination therapies with other anticancer drugs. In inflammation, it could be studied for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative diseases, it could be explored for its potential use in delaying or preventing the progression of Alzheimer's and Parkinson's diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound 15.766 and to evaluate its potential toxicity and side effects in vivo.
Propiedades
IUPAC Name |
3-(3-butyl-2,6-dimethylquinolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-5-6-14-13(3)19-16-8-7-12(2)11-15(16)18(14)22-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBATQXKCDNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)

![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)
![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)

![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)

![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B4724872.png)

![2-{[(3,5-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4724882.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)